molecular formula C14H21NO2 B1345742 2,6-Di-tert-butyl-4-nitrosophenol CAS No. 955-03-3

2,6-Di-tert-butyl-4-nitrosophenol

Cat. No.: B1345742
CAS No.: 955-03-3
M. Wt: 235.32 g/mol
InChI Key: JLOKPJOOVQELMO-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-nitrosophenol is an organic compound with the molecular formula C14H21NO2. It is a phenolic compound characterized by the presence of two tert-butyl groups at the 2 and 6 positions and a nitroso group at the 4 position on the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butyl-4-nitrosophenol can be synthesized through the nitrosation of 2,6-di-tert-butylphenol. The process involves the following steps :

    Starting Material: 2,6-di-tert-butylphenol.

    Reagents: Acetic anhydride, sodium nitrite, methanol, and lithium hydroxide monohydrate.

    Reaction Conditions: The reaction is carried out at a temperature range of 15-30°C. The sodium nitrite solution is added slowly to the reaction mixture, resulting in the formation of yellow crystals of this compound. The pH is adjusted to 8-9 using liquid alkali, and the product is isolated by suction filtration.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and efficiency, ensuring the purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-nitrosophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Di-tert-butyl-4-nitrosophenol has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2,6-di-tert-butyl-4-nitrosophenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The presence of tert-butyl groups enhances its stability and effectiveness as an antioxidant. The nitroso group can also participate in redox reactions, contributing to its overall antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both tert-butyl groups and a nitroso group, which confer enhanced stability and antioxidant properties. This makes it more effective in preventing oxidative degradation compared to similar compounds .

Properties

IUPAC Name

2,6-ditert-butyl-4-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(15-17)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOKPJOOVQELMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061350
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso-
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Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955-03-3, 15052-28-5
Record name 2,6-Bis(1,1-dimethylethyl)-4-nitrosophenol
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Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso-
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Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso-
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Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso-
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Record name 2,6-di-tert-butyl-4-nitrosophenol
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Record name 15052-28-5
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Synthesis routes and methods I

Procedure details

Ethanol (75 ml) was cooled to 15° C and saturated with hydrogen chloride gas. This solution was diluted by addition of another 400 ml of ethanol. To this alcoholic solution was added 82.4 grams of 2,6-di-tert-butylphenol. After it was dissolved, a solution of 30.4 grams of sodium nitrite in 40 ml of water was added at 15°-20° C over a period of one hour with stirring. Stirring was continued for another two hours with the temperature allowed to rise to room temperature. The solution was diluted with 200 ml of water, and the product formed was collected by filtration and washed well with water. The filter cake was then slurried in 300 ml of petroleum ether, filtered, washed with another 100 ml of petroleum ether and dried in a vacuum oven at 70°-80° C to yield the desired intermediate 4-nitroso-2,6-di-tert-butylphenol, melting at 219° C.
Quantity
75 mL
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reactant
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0 (± 1) mol
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reactant
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400 mL
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82.4 g
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reactant
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30.4 g
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40 mL
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Quantity
200 mL
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solvent
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Synthesis routes and methods II

Procedure details

In a 500 ml round flask equipped with a thermometer, stirrer and nitrogen inlet was added 2,6-ditertbutylphenol (50 g, 0.243 moles) and ethanol (95%, I00 ml). The solution was stirred until all of the phenol dissolved. The solution was then cooled to 0° C and concentrated hydrochloric acid (26.3 g, 0.267 moles) was slowly added. A solution of sodium nitrite (17.56 g, 0.254 moles) in water (75 ml) was then added dropwise so as to keep the temperature of the reaction between 0 °and 10° C. (1 hr). The solution became quite thick and more ethanol was added accordingly, for efficient stirring. After the addition was completed, the reaction mixture was stirred for 1 hr and it was then poured into a beaker of ice water (~5 L). The yellow green precipitate was filtered off washed, with water and air dried. The yield was 98 wt%. (210-213° C.).
Quantity
50 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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0 (± 1) mol
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26.3 g
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17.56 g
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reactant
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Quantity
75 mL
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[Compound]
Name
ice water
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What was the key finding regarding 2,6-Di-tert-butyl-4-nitrosophenol in the study?

A1: The research demonstrated that this compound, alongside several other monocyclic compounds, exhibited an inhibitory effect on both semiconservative DNA synthesis and DNA repair synthesis within human peripheral lymphocytes. [] This suggests that exposure to this compound could potentially interfere with the cell's natural ability to replicate its DNA and repair any damage, which are crucial processes for maintaining genomic integrity.

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